4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide 2,2,2-trifluoroacetate
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Overview
Description
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a maleimide group, which is known for its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide 2,2,2-trifluoroacetate typically involves the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The maleimide group can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert the maleimide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the maleimide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include imides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide 2,2,2-trifluoroacetate involves its interaction with biological molecules through covalent bonding. The maleimide group reacts with thiol groups in proteins, leading to the formation of stable adducts. This interaction can inhibit enzyme activity and disrupt cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Shares the maleimide group but lacks the hydrazide and trifluoroacetate components.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a maleimide group with a terminal carboxylic acid.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Features a sulfonamide group instead of the hydrazide.
Uniqueness
The uniqueness of 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide 2,2,2-trifluoroacetate lies in its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the trifluoroacetate group enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C14H12F3N3O5 |
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Molecular Weight |
359.26 g/mol |
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]benzohydrazide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H11N3O3.C2HF3O2/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17;3-2(4,5)1(6)7/h1-6H,7,13H2,(H,14,18);(H,6,7) |
InChI Key |
UWPBHKNRIBXKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)NN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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